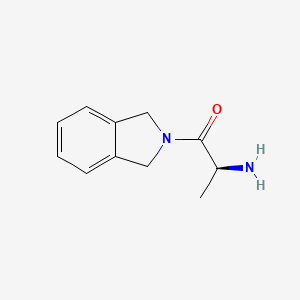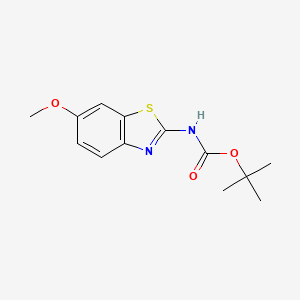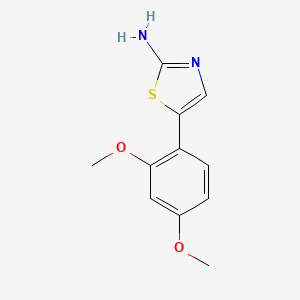
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group, a methyl group, and a morpholinyl group attached to a propanone backbone
Métodos De Preparación
The synthesis of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate product. This intermediate is then subjected to further reactions, including methylation and oxidation, to yield the final compound. Industrial production methods may involve optimized reaction conditions and the use of advanced catalytic systems to enhance yield and purity .
Análisis De Reacciones Químicas
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form larger, more complex molecules
Aplicaciones Científicas De Investigación
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-2-(4-morpholinyl)- can be compared with other similar compounds, such as:
1-Propanone, 1-(4-methoxyphenyl)-3-(4-morpholinyl)-: This compound has a similar structure but differs in the position of the morpholinyl group.
1-Propanone, 1-(4-methoxyphenyl)-2-phenyl-: This compound lacks the morpholinyl group, which can significantly alter its chemical and biological properties.
1-Propanone, 1-(4-methoxyphenyl)-2-methyl-: This compound lacks the morpholinyl group, making it less versatile in certain chemical reactions
Propiedades
Número CAS |
93216-90-1 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-methyl-2-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO3/c1-15(2,16-8-10-19-11-9-16)14(17)12-4-6-13(18-3)7-5-12/h4-7H,8-11H2,1-3H3 |
Clave InChI |
LYTGSAGFBXXLQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC=C(C=C1)OC)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)
amine](/img/structure/B12098762.png)




amine](/img/structure/B12098798.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)



![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)
